Diethanolamine bisulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.H2O4S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIUHGKUXIEDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93762-68-6, 85252-20-6, 68585-44-4, 59219-56-6, 68611-56-3, 90583-15-6, 91783-25-4, 90583-30-5, 20261-60-3, 91648-43-0, 68955-18-0, 111-42-2 (Parent) | |
| Record name | Sulfuric acid, mono-C16-18-alkyl esters, compds. with diethanolamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfuric acid, mono-C12-16-alkyl esters, compds. with diethanolamine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=85252-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
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| Record name | Ethanol, 2,2′-iminobis-, sulfate (1:1) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfuric acid, mono-C8-30-alkyl esters, compds. with diethanolamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfuric acid, mono-C12-14-alkyl esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid, mono(C8-10-branched and linear alkyl) esters, compds. with diethanolamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfuric acid, mono(C14-18 and C18-unsatd. alkyl) esters, compds. with diethanolamine | |
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| Record name | Ethanol, 2,2′-iminobis-, sulfate (2:1) | |
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| Record name | Sulfuric acid, mono(branched and linear C8-18 and C18-unsatd. alkyl) esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethanolamine bisulfate | |
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DSSTOX Substance ID |
DTXSID50974646 | |
| Record name | Sulfuric acid--2,2'-azanediyldi(ethan-1-ol) (1/1) | |
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Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68187-55-3, 59219-56-6, 68585-44-4, 68955-18-0 | |
| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethanolamine bisulfate | |
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| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
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| Record name | Ethanol, 2,2'-iminobis-, sulfate (1:1) | |
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| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid--2,2'-azanediyldi(ethan-1-ol) (1/1) | |
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| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |
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| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |
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| Record name | Bis(2-hydroxyethyl)ammonium hydrogen sulphate | |
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| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |
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| Record name | DIETHANOLAMINE BISULFATE | |
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Synthetic Methodologies for Diethanolamine Bisulfate and Its Derivatives
Direct Acid-Base Synthesis of Diethanolamine (B148213) Bisulfate
The most direct and industrially common method for preparing diethanolamine bisulfate is through the neutralization reaction between diethanolamine and sulfuric acid. This exothermic reaction requires careful control of conditions to ensure the desired product is formed with high purity.
Stoichiometric Control and Reaction Optimization
The stoichiometry of the reactants is a critical parameter in the synthesis of this compound. The molar ratio of diethanolamine to sulfuric acid must be precisely controlled to favor the formation of the bisulfate salt over other sulfate (B86663) species. An equimolar reaction between the weak base, diethanolamine, and the strong acid, sulfuric acid, is typically employed.
The reaction is often carried out by slowly adding sulfuric acid to diethanolamine, which can be used neat or dissolved in a suitable solvent. Temperature control is crucial to prevent excessive heat generation, which could lead to side reactions or degradation of the product. The reaction temperature is generally maintained between ambient and slightly elevated temperatures. Monitoring the reaction progress through pH or conductivity measurements helps to ensure complete neutralization.
Experimental studies on the interaction between alkanolamines, including diethanolamine, and sulfuric acid have provided insights into the formation of clusters and dimers, which is relevant to understanding the initial stages of the reaction in gaseous phases or aerosol formation. acs.orgnih.gov These studies highlight the tendency of diethanolamine to form stable complexes with sulfuric acid. acs.org
Crystallization and Isolation Techniques
Following the neutralization reaction, this compound is typically isolated and purified through crystallization. The product, a white crystalline powder, is highly soluble in water. ontosight.ai The crystallization process can be initiated by cooling the reaction mixture or by adding a suitable anti-solvent.
Standard laboratory procedures for determining the crystallizing point of substances like diethanolamine involve slowly cooling the material and observing the temperature at which crystallization occurs and remains constant. resource.org A seeding crystal may be introduced to induce crystallization. resource.org After crystallization, the solid product is separated from the mother liquor by filtration, washed to remove any remaining impurities, and then dried. google.com Solvent removal can also be employed as an isolation technique.
Derivatization of Diethanolamine and Subsequent Bisulfate Formation
An alternative synthetic strategy involves the initial derivatization of diethanolamine, followed by a sulfation step to form the bisulfate salt. This multi-step approach allows for the synthesis of a wider range of this compound derivatives with tailored properties.
Amidation and Esterification Pathways Leading to Diethanolamine Intermediates
Diethanolamine possesses both secondary amine and hydroxyl functional groups, making it amenable to various derivatization reactions, including amidation and esterification. gvchem.com
Amidation: Diethanolamine can react with carboxylic acids or their derivatives, such as esters, to form amides. google.comgoogle.comrsc.org For instance, the reaction of diethanolamine with fatty acid methyl esters, often derived from vegetable oils, can produce fatty acid diethanolamides. researchgate.netresearchgate.net This amidation is often catalyzed by a base. google.comresearchgate.net The reaction conditions, such as temperature and catalyst, are optimized to drive the reaction to completion. google.comresearchgate.net
Esterification: The hydroxyl groups of diethanolamine can undergo esterification with carboxylic acids or acyl chlorides. finechem-mirea.ru The synthesis of diethanolamine-based amino acid derivatives has been reported, involving the protection of the amine group followed by esterification of the hydroxyl groups. finechem-mirea.ru
The following table summarizes typical reaction conditions for the synthesis of diethanolamine intermediates:
| Reaction Type | Reactants | Catalyst/Promoter | Temperature | Reaction Time | Reference |
| Amidation | Diethanolamine, Acetonitrile Derivatives | Acid Acceptor (e.g., Triethylamine) | -50°C to 80°C | 1 to 5 hours | |
| Amidation | Diethanolamine, Methyl Esters | Base (e.g., KOH/NaOH) | Not specified | Not specified | |
| Esterification | Diethanolamine, Alkyl Isocyanates | Base (catalytic amount) | -20°C to 80°C | 1 to 50 hours | google.com |
| Amidation | Esters, Amines | Alkali Metal Alkoxide | Not specified | Not specified | google.com |
Post-Synthetic Sulfation and Salt Formation
Once the diethanolamine derivatives have been synthesized, the next step is the introduction of the bisulfate group. This is typically achieved through sulfation. Various sulfating agents can be employed, including sulfur trioxide, chlorosulfonic acid, or fuming sulfuric acid. ontosight.aiontosight.aigoogle.com The choice of sulfating agent and reaction conditions depends on the specific derivative and the desired degree of sulfation.
Following sulfation, the formation of the bisulfate salt is achieved by neutralization with a suitable base or by controlling the stoichiometry of the sulfating agent. The resulting sulfated diethanolamine derivative can then be isolated and purified. For example, an acid salt of a diethanolamine derivative can be prepared by adding an inorganic acid like sulfuric acid. google.com This can lead to the crystallization of the high-quality salt. google.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry. researchgate.netinnovareacademics.in While specific "green" synthesis methods for this compound are not extensively documented in the provided search results, the principles of green chemistry can be applied to its synthesis.
Key areas for greening the synthesis of diethanolamine and its derivatives include:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.netresearchgate.net Some reactions can even be performed in the absence of a solvent (solid-state reactions). researchgate.net
Catalysis: Employing efficient and recyclable catalysts, such as solid acid catalysts or biocatalysts, can improve reaction rates and reduce waste. google.comresearchgate.net Phase transfer catalysts can also offer advantages like milder reaction conditions and elimination of the need for expensive aprotic solvents. researchgate.net
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netinnovareacademics.in
Renewable Feedstocks: Exploring the use of bio-based starting materials, such as vegetable oils, for the synthesis of diethanolamine derivatives aligns with the principle of using renewable resources. google.comresearchgate.net
While the direct synthesis of this compound is a relatively straightforward acid-base reaction, the derivatization pathways offer more opportunities for implementing green chemistry principles, particularly in the selection of solvents, catalysts, and starting materials.
Elucidation of Reaction Mechanisms Involving Diethanolamine Bisulfate Systems
Proton Transfer and Ion-Pair Formation Dynamics
The interaction between diethanolamine (B148213) and bisulfate in solution is governed by the principles of acid-base chemistry, leading to the formation of a stable ion pair.
In solution, diethanolamine bisulfate exists as an ion pair that can freely dissociate in water. cir-safety.orgcir-safety.org The formation of this compound involves a proton transfer from the Brønsted acid (sulfuric acid or a bisulfate salt) to the Brønsted base (diethanolamine). This exothermic reaction results in the protonation of the secondary amine group of diethanolamine, forming the diethanolammonium cation, [(HOCH₂CH₂)₂NH₂]⁺.
The fundamental reaction can be represented as: (HOCH₂CH₂)₂NH + H₂SO₄ → [(HOCH₂CH₂)₂NH₂]⁺HSO₄⁻
The efficiency of this proton transfer and the stability of the resulting ion pair are influenced by factors such as the molar ratio of the reactants and temperature control during synthesis to prevent side reactions. The resulting diethanolammonium cation and bisulfate anion are stabilized in solution by hydrogen bonding.
Pathways of Diethanolamine Degradation and By-product Generation
Diethanolamine, both in its free form and as a salt, is susceptible to degradation under certain conditions, primarily through oxidative and thermal pathways. These degradation processes lead to the formation of a variety of by-products, which can impact the performance and lifespan of the amine solution.
The oxidative degradation of diethanolamine is a significant concern in industrial processes where amine solutions are exposed to oxygen. tandfonline.com The initial step in the oxidative degradation of amines often involves the formation of an amine radical. oup.com This can occur through electron abstraction from the nitrogen atom or hydrogen abstraction from a carbon atom alpha or beta to the nitrogen. oup.com
In the case of diethanolamine, the presence of alcohol functional groups makes it susceptible to oxidation, which can lead to the formation of carboxylic acids. acs.org The degradation rate of DEA can be substantial, especially in the presence of other compounds like H₂S, which can be oxidized to species that further promote amine degradation. tandfonline.com A study comparing the degradation of diisopropanolamine (B56660) (DIPA) and DEA found that the formation rate of organic acid degradation products was dramatically higher for DEA. tandfonline.com
Key degradation products from the oxidative degradation of ethanolamines include ammonia (B1221849), smaller amines, aldehydes, and carboxylic acids like formic, acetic, oxalic, and glycolic acids. acs.org
Thermal degradation of diethanolamine can occur at elevated temperatures, such as those found in the stripper section of an amine treating unit. nih.gov The thermal stability of alkanolamines generally follows the order: primary amine < secondary amine < tertiary amine. researchgate.net
The thermal decomposition of diethanolamine has been observed to occur in a stepwise manner. One proposed pathway involves an intramolecular reaction that produces monoethanolamine (MEA) and ethylene (B1197577) oxide. researchgate.net This is followed by the decomposition of the residual material. researchgate.net Another study suggests that at elevated temperatures (above 200°C), diethanolamine acetate (B1210297) decomposes into secondary amines and carbon oxides, with products including ethylene oxide, acetic acid, and ammonia. In the context of a zinc-diethanolamine complex, the DEA ligand was found to dissociate and be removed at 270°C. elsevierpure.com
| Reactant/System | Temperature | Key Products | Reference |
|---|---|---|---|
| Diethanolamine (DEA) | Not specified | Monoethanolamine (MEA), Ethylene oxide | researchgate.net |
| Diethanolamine acetate | >200°C | Ethylene oxide, Acetic acid, Ammonia | |
| Zinc-diethanolamine complex | 270°C | Ligand dissociation | elsevierpure.com |
The trifunctional nature of diethanolamine, with its two hydroxyl groups and one secondary amine group, allows for the formation of cyclic and polymeric by-products under certain reaction conditions. google.com
When reacting with difunctional compounds such as alkenyl succinic anhydrides, diethanolamine can form polymeric chains through both ester and amide linkages. google.com Additionally, cyclic products can be formed from the reaction of one molecule of the anhydride (B1165640) with one molecule of DEA, or through the combination of multiple molecules of each reactant to form larger cyclic structures. google.com
Nucleation Mechanisms Enhanced by Alkanolamines and Sulfuric Acid
The formation of new atmospheric particles, a process known as nucleation, is a critical factor influencing cloud formation and the Earth's radiative budget. nih.gov Sulfuric acid is a key precursor in atmospheric nucleation, and its interaction with various atmospheric bases can significantly enhance the rate of new particle formation. acs.orgnsf.gov Among these bases, alkanolamines, such as diethanolamine (DEA), have been identified as potent enhancers of sulfuric acid-driven nucleation, even at trace concentrations in the parts-per-trillion by volume (pptv) range. nih.govacs.org
Experimental studies using clean, laminar flow reactors have demonstrated that diethanolamine, along with other alkanolamines like monoethanolamine (MEA) and triethanolamine (B1662121) (TEA), effectively promotes the formation of sulfuric acid dimers, which is a crucial rate-limiting step in the nucleation process. nih.govacs.org The interaction between diethanolamine and sulfuric acid leads to the formation of stable molecular clusters that can subsequently grow into larger particles. acs.orgcir-safety.org This enhancement is significant as it suggests that even low levels of industrial emissions of alkanolamines can have a considerable impact on new particle formation in the presence of sulfuric acid. nih.govacs.org
The mechanism proceeds through the stabilization of sulfuric acid clusters by the base molecule. nsf.gov For systems involving sulfuric acid and alkanolamines like DEA, cluster growth is thought to occur through the sequential addition of an acid molecule followed by a base molecule. acs.org The hydroxyl (-OH) group present in alkanolamines like diethanolamine plays a significant role in this process, offering additional hydrogen-bonding sites that contribute to the stability of the resulting clusters. nih.gov
Quantum chemical calculations and kinetic modeling have been employed to determine the relative stabilities of these sulfuric acid-alkanolamine clusters. nih.govresearchgate.net Computational models predict that diethanolamine is highly effective at stabilizing sulfuric acid dimers, with some theoretical results suggesting it is more effective than even dimethylamine (B145610) (DMA), a well-known nucleation enhancer. acs.org However, experimental findings indicate that while DEA is a strong enhancer, its effect is slightly less than that of DMA but greater than that of MEA. nih.govacs.org For instance, at a concentration of 0.3 pptv of DEA, significant concentrations of larger clusters (N₄ and N₅) on the order of 10⁵ cm⁻³ have been measured. nih.gov
The table below presents experimental data on the concentrations of sulfuric acid clusters formed in the presence of diethanolamine (DEA) and monoethanolamine (MEA) at different base concentrations, illustrating the enhancement effect.
Table 1: Measured Concentrations of Sulfuric Acid-Amine Clusters Data derived from experiments reacting sulfuric acid (5–8 × 10⁹ cm⁻³) with MEA or DEA for 2 seconds. acs.org
| Base | Base Conc. (pptv) | Cluster (Aₙ·Bₘ)¹ | Cluster Conc. (cm⁻³) | Total Cluster Size (Nₙ)² | Total Cluster Conc. (cm⁻³) |
| DEA | 5 | A₁·B₁ | ~1.5 x 10⁷ | N₂ | ~1.1 x 10⁷ |
| MEA | 5 | A₁·B₁ | ~1.1 x 10⁷ | N₂ | ~7.0 x 10⁶ |
| DEA | 5 | A₂·B₁ | ~2.0 x 10⁶ | N₃ | ~2.5 x 10⁶ |
| MEA | 5 | A₂·B₁ | ~1.0 x 10⁶ | N₃ | ~1.2 x 10⁶ |
| DEA | 25 | A₁·B₁ | ~3.5 x 10⁷ | N₂ | ~2.5 x 10⁷ |
| MEA | 25 | A₁·B₁ | ~3.0 x 10⁷ | N₂ | ~2.0 x 10⁷ |
| DEA | 25 | A₂·B₁ | ~1.0 x 10⁷ | N₃ | ~1.1 x 10⁷ |
| MEA | 25 | A₂·B₁ | ~5.0 x 10⁶ | N₃ | ~6.0 x 10⁶ |
¹ Aₙ·Bₘ refers to a cluster of n acid molecules (Sulfuric Acid) and m base molecules (DEA or MEA). ² Nₙ refers to the total concentration of all clusters containing n acid molecules.
Further research has highlighted the critical role of ion-induced nucleation (IIN) in the sulfuric acid-diethanolamine system. nih.gov The presence of common atmospheric ions can further accelerate the nucleation process. The enhancement ability of these ions on the formation of sulfuric acid-diethanolamine clusters has been ranked based on computational studies. nih.gov
Table 2: Enhancement Ability of Atmospheric Ions on (SA)(DEA) Cluster Nucleation Based on Gibbs free energy calculations. nih.gov
| Rank | Ion |
| 1 | SO₄²⁻ |
| 2 | H₃O⁺ |
| 3 | NH₄⁺ |
| 4 | HSO₄⁻ |
| 5 | NO₃⁻ |
This ranking indicates that the sulfate (B86663) anion (SO₄²⁻) provides the most significant enhancement to the nucleation of sulfuric acid-diethanolamine clusters. nih.gov The very low Gibbs formation free energy associated with this ion-induced pathway underscores its potential importance for new particle formation in the atmosphere. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Diethanolamine Bisulfate
Vibrational Spectroscopy for Structural and Conformational Analysis
Vibrational spectroscopy is a cornerstone for investigating the molecular structure of diethanolamine (B148213) bisulfate, as it probes the specific vibrational modes of the molecule's functional groups. This provides a detailed fingerprint of the compound's structure and the ionic interactions between the diethanolammonium cation and the bisulfate anion.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within diethanolamine bisulfate and confirming the salt formation. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the protonated amine, hydroxyl groups, alkyl chains, and the bisulfate anion.
In the diethanolammonium cation, the protonation of the secondary amine leads to the appearance of N-H⁺ stretching bands, which are typically broad and found in the 2400-2800 cm⁻¹ region. The associated N-H⁺ bending vibrations are observed around 1560-1620 cm⁻¹. The hydroxyl (O-H) groups give rise to a strong, broad absorption band in the high-frequency region, typically centered around 3300-3400 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the ethylene (B1197577) groups are present in the 2850-3000 cm⁻¹ range. researchgate.net Furthermore, C-N and C-O stretching vibrations can be identified in the fingerprint region (1000-1300 cm⁻¹). researchgate.net
The bisulfate anion (HSO₄⁻) contributes its own characteristic absorption bands. The most prominent of these are the strong, broad bands due to the S-O stretching modes, typically observed in the 1000-1200 cm⁻¹ region. The S-OH stretching and bending vibrations also appear at approximately 850-900 cm⁻¹ and 1230 cm⁻¹, respectively. osu.edu The presence and specific positions of these bands confirm the ionic nature of the compound.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | -OH | 3300 - 3400 (Broad) |
| C-H Stretch | -CH₂- | 2850 - 3000 |
| N-H⁺ Stretch | -NH₂⁺- | 2400 - 2800 (Broad) |
| N-H⁺ Bend | -NH₂⁺- | 1560 - 1620 |
| C-O Stretch | C-OH | 1050 - 1150 |
| S=O Stretch | HSO₄⁻ | 1000 - 1200 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR for the molecular fingerprinting of this compound. It is particularly effective for observing the vibrations of non-polar bonds and symmetric stretching modes. Aqueous solutions of diethanolamine have been studied using Raman spectroscopy, with key peaks identified that can be used for quantification and characterization. scialert.net
For this compound, the Raman spectrum provides a unique fingerprint. The symmetric C-N stretching vibration gives a distinct signal, and the C-C stretching modes are also clearly visible. Studies on aqueous diethanolamine have identified significant Raman peaks at approximately 1065 cm⁻¹, 1292 cm⁻¹, and 1465 cm⁻¹, which are valuable for concentration monitoring. scialert.netresearchgate.net
The bisulfate anion also has strong and characteristic Raman signals. The symmetric S-O stretch (ν₁(SO₄)) is particularly intense and is typically found near 1050 cm⁻¹. This strong signal makes Raman spectroscopy an excellent tool for identifying the presence of the bisulfate counter-ion and studying its interactions within the compound's structure. osu.edu
Table 2: Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Deformation | -CH₂- | ~1465 |
| C-N Stretch | C-N-C | ~1292 |
| C-O Stretch | C-OH | ~1065 |
Correlation with Quantum Chemical Vibrational Predictions
To achieve an unambiguous assignment of the vibrational modes observed in FTIR and Raman spectra, experimental data are often correlated with theoretical predictions from quantum chemical calculations. acs.org Methods such as Density Functional Theory (DFT) are employed to calculate the optimized molecular geometry and harmonic vibrational frequencies of this compound. iu.edu.sa
This computational approach allows for the simulation of the infrared and Raman spectra. By comparing the calculated frequencies and intensities with the experimental spectra, each observed band can be assigned to a specific atomic motion within the molecule, such as stretching, bending, or torsional modes. mdpi.com This correlation is crucial for interpreting complex spectral regions where multiple vibrational modes may overlap.
For instance, theoretical calculations can help distinguish between different conformers of the diethanolammonium cation and predict how hydrogen bonding with the bisulfate anion affects the vibrational frequencies of the O-H and N-H⁺ groups. acs.orgresearchgate.net Such analyses provide a deeper understanding of the compound's three-dimensional structure and intermolecular interactions at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound in solution. It provides precise information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C.
High-Resolution NMR for Structural Confirmation
High-resolution ¹H and ¹³C NMR spectra confirm the molecular structure of the diethanolammonium cation. In the ¹H NMR spectrum of diethanolamine, the protons on the carbons adjacent to the nitrogen (N-CH₂) and the protons on the carbons adjacent to the oxygen (O-CH₂) typically appear as two distinct triplets due to spin-spin coupling with each other. hmdb.ca
Upon formation of the bisulfate salt, the protonation of the nitrogen atom causes a significant downfield shift in the resonance of the adjacent N-CH₂ protons due to the deshielding effect of the positive charge. The O-CH₂ protons are also affected, but to a lesser extent. The integration of the signals corresponds to the number of protons in each unique environment, confirming the molecular formula.
The ¹³C NMR spectrum provides complementary information, showing two distinct signals for the two non-equivalent carbon atoms in the diethanolammonium cation. Similar to the proton spectrum, the resonance of the carbon atom bonded to the protonated nitrogen (N-CH₂) is shifted downfield compared to its position in the parent diethanolamine molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. core.ac.uknih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Diethanolammonium Cation in D₂O
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -N⁺H₂-CH₂ - | ~3.3 - 3.5 | Triplet |
| ¹H | -CH₂ -OH | ~3.8 - 4.0 | Triplet |
| ¹³C | -N⁺H₂-C H₂- | ~50 - 55 | - |
Note: Predicted values are estimates and can vary based on solvent and concentration.
Viscosity-Enhanced NMR for Mixture Analysis in Complex Media
A specialized application related to diethanolamine involves its use as a viscous solvent in NMR experiments for the analysis of complex mixtures, a technique known as ViscY NMR. nih.gov The high viscosity of solvents like diethanolamine slows down the molecular tumbling of dissolved analytes. This reduced tumbling rate enhances magnetization transfer through dipolar longitudinal cross-relaxation, an effect typically observed in Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov
Under these viscous conditions, it becomes possible to observe correlations between all ¹H nuclei within a single molecule in a 2D NOESY spectrum, a phenomenon driven by spin diffusion. nih.gov This allows for the individual components of a complex mixture to be identified and characterized without the need for physical separation. While this application uses diethanolamine as a solvent, the principles are relevant to the study of this compound itself, especially if it is part of a viscous formulation or an ionic liquid system. The inherent viscosity of such systems could be leveraged to perform similar advanced NMR analyses to study interactions in complex media.
Application of ¹H, ¹³C, and Heteronuclear NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protonation of the nitrogen atom by the bisulfate ion leads to distinct chemical shifts compared to free diethanolamine. The protons on the carbons adjacent to the nitrogen (α-protons) and the protons on the carbons bearing the hydroxyl group (β-protons) are deshielded due to the electron-withdrawing effect of the positively charged nitrogen and the oxygen atom. This results in downfield shifts in their resonance frequencies. The N-H protons of the diethanolammonium cation would also be observable, though their chemical shift and peak shape can be influenced by factors such as solvent and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the diethanolammonium cation. Similar to the proton signals, the carbon signals in this compound are expected to be shifted downfield compared to the neutral diethanolamine molecule due to the inductive effect of the protonated amine. The chemical shifts of the α- and β-carbons provide confirmation of the molecular structure.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H (H-C-N) | 3.0 - 3.5 | Downfield shift due to protonation of nitrogen. |
| ¹H (H-C-O) | 3.8 - 4.2 | Downfield shift due to electronegative oxygen. |
| ¹H (N-H) | 7.0 - 9.0 | Variable, dependent on solvent and concentration. |
| ¹³C (C-N) | 50 - 55 | Downfield shift due to protonation of nitrogen. |
| ¹³C (C-O) | 60 - 65 | Downfield shift due to electronegative oxygen. |
This interactive data table provides expected NMR chemical shift ranges for the diethanolammonium cation based on general principles of NMR spectroscopy.
Mass Spectrometry for Component Identification and Trace Analysis
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. Due to the ionic and non-volatile nature of this compound, techniques such as electrospray ionization (ESI) are required for its direct analysis.
Direct analysis of the intact this compound salt by GC-MS is not feasible due to its non-volatility and thermal lability. However, GC-MS is an invaluable tool for identifying volatile degradation products that may form under thermal stress, particularly in acidic conditions provided by the bisulfate counter-ion. Thermal degradation of diethanolamine can lead to the formation of various volatile compounds.
Potential volatile degradants that could be identified by GC-MS include:
Ethanolamine: Resulting from the cleavage of one of the ethanol (B145695) arms.
Morpholine: Formed through intramolecular cyclization and dehydration.
Other smaller amines and oxygenated hydrocarbons resulting from further fragmentation.
The identification of these degradants is achieved by separating them on a GC column followed by detection and fragmentation in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound.
| Potential Degradant | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethanolamine | 61 | 44, 31, 30 |
| Morpholine | 87 | 57, 42, 30 |
This interactive data table lists potential volatile degradation products of diethanolamine and their expected mass spectrometric signals.
Liquid chromatography-mass spectrometry, particularly with an electrospray ionization (ESI) source, is the method of choice for the analysis of this compound. In the ESI source, the this compound solution is nebulized, and the solvent is evaporated to produce gas-phase ions. In positive ion mode, the diethanolammonium cation ([M+H]⁺) with a mass-to-charge ratio (m/z) of 106.15 would be detected. In negative ion mode, the bisulfate anion (HSO₄⁻) with an m/z of 97.07 could be observed.
LC-MS allows for the separation of this compound from other non-volatile species in a sample prior to detection by the mass spectrometer. This is particularly useful for the analysis of complex mixtures and for trace analysis. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the diethanolammonium cation by inducing fragmentation and analyzing the resulting product ions.
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related ionic species.
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and determining the yield of its synthesis. Given the ionic nature of the compound, several HPLC modes can be employed:
Reversed-Phase HPLC: While the diethanolammonium cation is highly polar, it can be retained on a reversed-phase column using ion-pairing chromatography. An ion-pairing reagent with a hydrophobic tail and an anionic head group is added to the mobile phase to form a neutral complex with the diethanolammonium cation, which can then be retained by the nonpolar stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and ionic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of the diethanolammonium cation.
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can provide excellent separation for both the diethanolammonium cation and the bisulfate anion in a single analysis.
Detection in HPLC is typically achieved using a UV detector if the compound has a chromophore. Since this compound lacks a strong chromophore, alternative detection methods such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) are more suitable.
| HPLC Mode | Stationary Phase | Mobile Phase | Detection |
| Ion-Pairing RP | C18 | Acetonitrile/Water with ion-pairing reagent | ELSD, CAD |
| HILIC | Silica (B1680970), Amide | Acetonitrile/Aqueous buffer | ELSD, CAD |
| Mixed-Mode | C18 with ion-exchanger | Acetonitrile/Aqueous buffer | ELSD, CAD |
This interactive data table summarizes various HPLC approaches for the analysis of this compound.
Ion chromatography (IC) is a specialized form of HPLC that is ideal for the separation and quantification of ionic species. It can be used to analyze both the diethanolammonium cation and the bisulfate anion.
Cation-Exchange Chromatography: For the analysis of the diethanolammonium cation, a cation-exchange column is used. The stationary phase contains negatively charged functional groups that retain the positively charged diethanolammonium ion. Elution is achieved by using a mobile phase containing a competing cation (e.g., H⁺ from an acidic eluent).
Anion-Exchange Chromatography: For the analysis of the bisulfate anion, an anion-exchange column is employed. The stationary phase has positively charged functional groups that retain the negatively charged bisulfate ion. Elution is typically performed with a basic eluent containing a competing anion (e.g., OH⁻ or CO₃²⁻).
Conductivity detection is the most common detection method in ion chromatography. A suppressor is often used after the analytical column to reduce the background conductivity of the eluent and enhance the sensitivity for the analyte ions. IC is a robust and reliable technique for determining the concentration of the constituent ions of this compound in various samples.
Theoretical and Computational Investigations of Diethanolamine Bisulfate Chemistry
Quantum Chemical Modeling of Molecular Interactions
Quantum chemical modeling serves as a powerful tool to elucidate the fundamental electronic structure and interactions of molecules. For diethanolamine (B148213) bisulfate, these methods can provide insights into its geometry, stability, and reactive nature.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the electronic properties of diethanolamine bisulfate. By solving the Kohn-Sham equations, DFT can determine the electron density of the molecule, from which various properties can be derived.
Key applications of DFT for this compound would include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the diethanolamine cation and the bisulfate anion, as well as the ion pair.
Vibrational Frequency Analysis: Calculating the infrared and Raman spectra of the compound, which can aid in its experimental identification and characterization.
Electronic Property Calculation: Determining properties such as dipole moment, polarizability, and molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and intermolecular interactions.
Energetics of Interaction: Quantifying the strength of the ionic bond between the diethanolammonium cation and the bisulfate anion.
Ab Initio Methods for Reaction Pathway Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting the pathways of chemical reactions. For this compound, these methods could be employed to study its decomposition or its reactions with other chemical species.
Approaches such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more accurate energy profiles for reaction pathways. These methods are particularly valuable for:
Mapping Potential Energy Surfaces: Identifying transition states, intermediates, and products for proposed reaction mechanisms.
Calculating Activation Energies: Predicting the energy barriers for chemical reactions, which is essential for understanding reaction rates.
Computational Thermodynamics and Kinetics
Computational methods can provide quantitative predictions of the thermodynamic and kinetic parameters that govern the chemical behavior of this compound.
Prediction of Reaction Equilibria and Rate Constants
By combining the energies obtained from quantum chemical calculations with statistical mechanics, it is possible to predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. This allows for the determination of equilibrium constants for reactions involving this compound.
Furthermore, Transition State Theory (TST) can be used in conjunction with the calculated activation energies from ab initio or DFT methods to estimate reaction rate constants. This provides a theoretical framework for understanding the speed at which reactions involving this compound will proceed.
Calculation of Acid-Base Properties (pKa values)
The pKa value is a critical parameter for understanding the acid-base behavior of a compound in solution. Computational methods can be used to predict the pKa of the diethanolammonium cation. This typically involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. While a specific calculated value for this compound is not readily found in the literature, the pKa of diethanolamine has been reported to be 8.88 at 25°C cir-safety.org. This experimental value provides a benchmark for computational predictions.
Molecular Simulations for Solution-Phase Behavior
To understand the behavior of this compound in a solvent, such as water, molecular simulations are indispensable. These methods model the interactions between the solute and a large number of solvent molecules.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of how this compound and its constituent ions behave over time in solution. This can reveal information about:
Solvation Structure: How water molecules arrange themselves around the diethanolammonium cation and the bisulfate anion.
Ion Pairing: The extent to which the cation and anion remain associated or dissociate in solution.
Transport Properties: Diffusion coefficients of the ions in solution.
Monte Carlo (MC) Simulations: MC methods use statistical sampling to explore the possible configurations of the system, providing insights into its equilibrium properties.
Due to the limited availability of specific research data, the following table presents a generalized overview of the computational methods and their potential applications to the study of this compound, rather than specific numerical results.
| Computational Method | Application to this compound | Information Gained |
| Density Functional Theory (DFT) | Electronic structure calculations | Optimized geometry, vibrational frequencies, electronic properties |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Reaction pathway analysis | Transition state structures, activation energies |
| Computational Thermodynamics | Calculation of thermodynamic properties | Enthalpy, entropy, Gibbs free energy, equilibrium constants |
| Computational Kinetics (e.g., TST) | Estimation of reaction rates | Reaction rate constants |
| Molecular Dynamics (MD) | Simulation of solution-phase behavior | Solvation structure, ion pairing dynamics, diffusion coefficients |
| Monte Carlo (MC) | Simulation of equilibrium properties in solution | Equilibrium solvation structures, thermodynamic averages |
Molecular Dynamics Studies of Solvent-Solute Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. These simulations provide detailed insights into how a solute, such as this compound, interacts with its surrounding solvent molecules.
Interactions of the Bisulfate Anion (HSO₄⁻) with Water:
The hydration of the bisulfate ion has been a subject of detailed computational investigation due to its importance in atmospheric and industrial chemistry. Ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations have provided a comprehensive picture of the structural and dynamical properties of HSO₄⁻ in aqueous solution. nih.gov
These studies reveal that the bisulfate ion acts as a weak "structure-making" ion, meaning it tends to organize the surrounding water molecules to a small degree. nih.gov The hydration shell of the bisulfate ion is complex, with water molecules interacting with both the sulfate (B86663) oxygen atoms and the hydroxyl group. The average number of hydrogen bonds between the bisulfate ion and water is approximately 5.8. nih.gov
Molecular dynamics simulations combined with ab initio energy calculations have been used to determine the low-energy structures of bisulfate-water clusters (HSO₄⁻(H₂O)n). nih.gov These studies show that water binds more strongly to the bisulfate anion than to neutral sulfuric acid, and the formation of these hydrated clusters is thermodynamically favorable under typical atmospheric conditions. nih.govresearchgate.net
| Parameter | Value | Significance |
|---|---|---|
| Average Coordination Number | 8.0 - 11 | Indicates the average number of water molecules in the first hydration shell of the bisulfate ion. nih.govnih.gov |
| Average Hydrogen Bonds | ~5.8 | Quantifies the hydrogen bonding interactions between the bisulfate ion and surrounding water molecules. nih.gov |
| Mean Residence Time of Water Ligands | 2.57 ps (at Oxygen atoms of Sulfate) | Characterizes the bisulfate ion as a weak structure-maker, with a slightly longer water residence time compared to pure water (1.7 ps). nih.gov |
Interactions of the Diethanolammonium Cation with Solvents:
While specific MD studies on the diethanolammonium cation are less common, computational studies on diethanolamine provide insights into its behavior. Density Functional Theory (DFT) calculations have been used to determine properties such as pKa values, gas-phase proton affinity, and gas-phase basicity for a range of alkanolamines, including diethanolamine. devagirijournals.com These calculations are crucial for understanding the protonation state of the molecule and its subsequent interactions with solvents. The presence of hydroxyl groups in the diethanolammonium cation allows for hydrogen bonding with protic solvents like water.
Computational Insights into Complex Formation and Aggregation
The formation of complexes and aggregates from this compound in solution is a theoretically plausible phenomenon driven by electrostatic interactions and hydrogen bonding.
Ion Pairing and Complex Formation:
In solution, the diethanolammonium cation and the bisulfate anion can form ion pairs. Computational studies on similar systems, such as ammonium (B1175870) bisulfate, have shown that water molecules can mediate the proton transfer that leads to the formation of an ion pair. unl.eduacs.org This suggests that in an aqueous environment, this compound would exist as solvated diethanolammonium and bisulfate ions, which can form solvent-separated or contact ion pairs. The formation of such ion pairs is the initial step towards aggregation.
The strength and nature of these ion pairs can be influenced by the solvent's properties. For instance, in solvents with a lower dielectric constant than water, the electrostatic attraction between the cation and anion would be stronger, favoring the formation of contact ion pairs.
Aggregation Phenomena:
The formation of larger aggregates would be a dynamic process, influenced by factors such as concentration, temperature, and the nature of the solvent. Advanced computational techniques, such as coarse-grained molecular dynamics, could be employed in future research to investigate the long-timescale aggregation behavior of this compound.
| Driving Force | Description | Contributing Factors |
|---|---|---|
| Electrostatic Interactions | The attraction between the positively charged diethanolammonium cation and the negatively charged bisulfate anion. | Formation of contact and solvent-separated ion pairs. |
| Hydrogen Bonding | Hydrogen bonds can form between the hydroxyl groups of the diethanolammonium cation, the bisulfate anion, and solvent molecules. | Stabilization of ion pairs and larger aggregates. |
| Hydrophobic Interactions | The nonpolar ethyl groups of the diethanolammonium cation may associate to minimize contact with polar solvents. | Potential for micelle-like aggregate formation at higher concentrations. |
Catalytic Science and Reaction Engineering Involving Diethanolamine Bisulfate
Homogeneous and Heterogeneous Catalysis with Diethanolamine (B148213) Species
Diethanolamine (DEA) is a polyfunctional organic compound, characterized as a secondary amine and a diol, which allows it to act as a weak base. wikipedia.org Its bifunctional nature, possessing both amine and alcohol properties, makes it a versatile component in catalytic systems. bdmaee.netebsco.com DEA's ability to engage in reactions typical of secondary amines and alcohols allows it to be used as a reagent, a catalyst, or a scavenger in various chemical transformations. bdmaee.netguidechem.com
The presence of a lone pair of electrons on the nitrogen atom and the hydroxyl groups enables diethanolamine to function as a ligand, coordinating with metal centers in catalyst complexes. tandfonline.comnsf.gov This coordination can modify the electronic environment and steric properties of the metal catalyst, thereby influencing its activity and selectivity. Amino alcohols, as a class, are widely used as chiral ligands in asymmetric synthesis, highlighting the potential for diethanolamine derivatives in this field. rsc.orgacs.org
In some contexts, diethanolamine and related amino alcohols can act as promoters, accelerating reaction rates. For instance, the related compound triethanolamine (B1662121) has been shown to provide a 3.5-fold rate enhancement at 5 mol % in the Baylis-Hillman reaction. acs.org The basic nature of the amine group in DEA allows it to act as a base catalyst, particularly in reactions where a proton acceptor is needed to activate a substrate or reagent. bdmaee.netresearchgate.net
Diethanolamine is a key precursor in the synthesis of various organic compounds, showcasing its reactivity. It is used as a chemical feedstock in the production of morpholine. wikipedia.org Furthermore, amides derived from the reaction of DEA with fatty acids, known as diethanolamides, are significant amphiphilic compounds. wikipedia.org While often used as a reagent in these transformations, its inherent reactivity is foundational to its potential catalytic applications.
The broader class of amino alcohols is integral to numerous catalytic organic transformations. They are particularly effective as catalysts or ligands in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction. rsc.org
Below is a table summarizing the catalytic roles of amino alcohol species like diethanolamine.
Table 1: Catalytic Roles of Amino Alcohol Species
| Catalytic Role | Mechanism of Action | Example Application |
|---|---|---|
| Ligand | Coordinates with a metal center via nitrogen and oxygen lone pairs, modifying catalyst activity and selectivity. | Asymmetric synthesis, metal-catalyzed cross-coupling. |
| Base Catalyst | The amine group acts as a proton acceptor to activate substrates. | Reactions involving carbamate (B1207046) formation from CO2. researchgate.net |
| Promoter | Accelerates reaction rates when added to a catalytic system. | Baylis-Hillman reaction (demonstrated with triethanolamine). acs.org |
| Scaffold | Serves as a structural backbone for more complex chiral ligands and catalysts. | Enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org |
Role of Bisulfate in Acid-Catalyzed Reactions
The bisulfate (HSO₄⁻) anion is the conjugate base of sulfuric acid and is known to function as a Brønsted acid catalyst in various organic reactions. wikipedia.org It can donate a proton to a substrate, thereby activating it for subsequent transformation. This catalytic behavior is observed in important industrial and laboratory-scale reactions, including esterifications and aldol (B89426) reactions. wikipedia.org
For example, strong acids like sulfuric acid are used to catalyze the hydrolysis and transesterification of esters. wikipedia.orglibretexts.org The catalytic mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org Studies have specifically confirmed that the bisulfate ion itself contributes to catalysis, such as in the acid-catalyzed enolization of acetophenone (B1666503) in sulfuric acid solutions. cdnsciencepub.com
In heterogeneous catalysis, the interaction of sulfur-containing species with catalyst surfaces is a critical factor influencing performance. The deposition of bisulfate salts, particularly ammonium (B1175870) bisulfate (ABS), is a well-documented phenomenon that can lead to catalyst deactivation. nju.edu.cn This process involves the physical blockage of catalyst pores and the covering of active sites, which prevents reactant molecules from accessing them. mdpi.comrsc.org This form of deactivation is particularly problematic in low-temperature (< 300 °C) selective catalytic reduction (SCR) systems used for NOx control. nju.edu.cn
However, the effect of surface sulfates is not exclusively negative. The formation of sulfate (B86663) species on metal oxide catalysts can, in some cases, enhance catalytic activity. This promotion is often attributed to an increase in the surface acidity of the catalyst. acs.org The presence of sulfate can generate new Brønsted acid sites, which can be beneficial for reactions that follow an acid-catalyzed mechanism. rsc.org For instance, in situ coupled sulfates on iron oxide catalysts have been shown to improve resistance to metal poisoning in NOx reduction by preferentially anchoring poisons and protecting active sites. bohrium.com The deactivation caused by bisulfate deposition is often reversible; increasing the reaction temperature can lead to the decomposition of the salt, restoring catalyst activity. mdpi.comrsc.org
Bisulfate ions are formed in environments containing a source of sulfate and a proton. In industrial settings such as flue gas treatment, ammonium bisulfate is formed from the reaction between ammonia (B1221849) (NH₃), sulfur trioxide (SO₃), and water (H₂O). rsc.org The formation is a result of an acid-base reaction where ammonia acts as the base.
Similarly, diethanolamine bisulfate would form in any reaction environment where diethanolamine and sulfuric acid (or its precursor, SO₃) are present. The secondary amine group of diethanolamine acts as a base, accepting a proton from sulfuric acid to form the diethanolammonium cation and the bisulfate anion. The formation and subsequent deposition of this salt can significantly alter the reaction conditions and the surface chemistry of any heterogeneous catalysts present. The decomposition temperature of the resulting bisulfate salt is a key parameter; for example, ammonium bisulfate decomposes in a temperature range of approximately 308–330 °C. icm.edu.pl
Table 2: Effects of Bisulfate/Sulfate Species on Heterogeneous Catalysts
| Effect | Description | Impact on Catalysis | Relevant Process |
|---|---|---|---|
| Physical Deactivation (Poisoning) | Deposition of bisulfate salts (e.g., NH₄HSO₄) on the catalyst surface. | Blocks pores and active sites, reducing catalyst efficiency. nju.edu.cn | Low-Temperature NH₃-SCR |
| Increased Acidity | Formation of surface sulfate species creates additional Brønsted acid sites. | Can promote reactions requiring acid catalysis. acs.orgrsc.org | NH₃-SCR |
| Enhanced Poison Resistance | Surface sulfates can preferentially bind with poisons (e.g., alkali metals), protecting active catalytic sites. | Improves catalyst stability and lifetime. bohrium.com | NOx Reduction |
| Reversible Inactivation | Bisulfate deposits can be removed by thermal decomposition at elevated temperatures. | Catalyst activity can be restored. rsc.org | NH₃-SCR |
Materials Science Applications of Diethanolamine Bisulfate and Diethanolamine Functionalized Systems
Functionalization of Polymeric Materials
The dual functionality of diethanolamine (B148213), possessing both amine and alcohol groups, makes it a valuable agent for the modification and synthesis of polymeric materials. Its integration into polymer structures can introduce reactive sites, alter physical properties, and create materials with tailored functionalities for specific applications.
Diethanolamine-functionalized materials are extensively researched for their capacity to capture acidic gases, most notably carbon dioxide (CO₂). The amine groups on the DEA molecule provide active sites for the chemisorption of CO₂. Solid sorbents are often preferred over aqueous amine solutions to avoid issues with corrosion and energy-intensive regeneration.
Researchers have successfully grafted or impregnated diethanolamine and its derivatives, such as methyl diethanolamine (MDEA), onto porous supports like silica (B1680970) gels and alumina (B75360) to create efficient CO₂ sorbents. rsc.orgmku.edu.tr These solid sorbents offer high efficiency and uptake rates for CO₂ capture. rsc.org For instance, alumina-based sorbents functionalized with DEA have demonstrated CO₂ adsorption capacities ranging from 12 to 28 mg of CO₂ per gram of sorbent under both dry and humid conditions. mku.edu.tr These materials also exhibit excellent regenerability under mild conditions. mku.edu.tr
The effectiveness of these sorbents is influenced by factors such as amine loading and the presence of water. Studies on MDEA-functionalized silica gels have shown that increasing amine loading and water content can enhance CO₂ capture efficiency. rsc.org The modified silica gels demonstrated CO₂ efficiencies significantly higher than the unmodified adsorbent and maintained high efficiency over multiple adsorption-regeneration cycles. rsc.org
Table 1: CO₂ Adsorption Capacity of Diethanolamine-Functionalized Sorbents
| Sorbent Material | Functionalizing Agent | Adsorption Capacity (mg CO₂/g sorbent) | Conditions |
|---|---|---|---|
| γ-Alumina | Diethanolamine (DEA) | 12 - 28 | Dry and humid conditions |
This table presents data on the CO₂ adsorption capacity of different solid sorbents functionalized with diethanolamine and its derivatives.
The derivatization of polymers with diethanolamine can significantly alter their mechanical, thermal, and optical properties. The introduction of DEA can modify the polymer's microstructure and intermolecular interactions, leading to enhanced performance.
One application is the use of DEA as a reactive plasticizer. In a study on polypropylene (B1209903) (PP)/corn starch blends, diethanolamine was used to plasticize the starch. researchgate.net The subsequent addition of maleic anhydride-grafted PP as a compatibilizer resulted in significantly improved interfacial compatibility between the starch and the PP matrix, as evidenced by the reduction in the size of starch domains. researchgate.net
In another example, a combination of urea (B33335) and diethanolamine was used as an additive to modify poly(vinyl alcohol) (PVA) films. acs.org This strategy was employed to suppress the formation of a "skin-core" structure that can arise during the drying of PVA solutions. The addition of the urea/DEA mixture slowed the evaporation rate by forming intermolecular hydrogen bonds with the PVA's hydroxyl groups. acs.org This resulted in a more homogeneous film structure, which dramatically improved the mechanical and optical properties of the PVA film. The modified film exhibited a fracture strain of 448.2% and an average light transmittance of 97.8% in the visible range, values substantially higher than the unmodified film. acs.org
Role in Precursor Chemistry for Advanced Thin Films
In the fabrication of advanced thin films, particularly through solution-based methods like the sol-gel process, diethanolamine plays a crucial role as a stabilizing and chelating agent. Its ability to form complexes with metal cations helps to control the hydrolysis and condensation reactions, which are fundamental to the formation of metal oxide films.
Diethanolamine is frequently used as a stabilizer in sol-gel systems to produce crack-free and uniform thin films. researchgate.net It forms complexes with metal ions, such as Zn(II) or Ti(IV), through ligand exchange. nih.govresearchgate.net This complexation moderates the reactivity of the metal precursors, preventing rapid precipitation and promoting the formation of a stable sol, which is essential for depositing high-quality films.
For example, in the synthesis of zinc oxide (ZnO) thin films, DEA complexes with Zn(II) ions, influencing the sol formation reaction. nih.gov Similarly, in the preparation of superconducting YBa₂Cu₃O₇ (YBCO) thin films via a chemical solution deposition route, DEA has been investigated as a chelating agent to control the film growth. researchgate.net The interaction between DEA and the metal propionate-based solution was confirmed through infrared spectroscopy. researchgate.net N-methyldiethanolamine (MDEA) has also been used to form photosensitive metal complexes with lead and titanium precursors for the low-temperature preparation of ferroelectric PbTiO₃ thin films. rsc.org
The use of diethanolamine as an additive in precursor solutions has a significant impact on the final properties of the thin films, including their crystal structure, crystallite size, phase purity, and surface morphology. The concentration of DEA can be adjusted to tune these characteristics.
In the sol-gel processing of Cu₂ZnSnS₄ (CZTS) thin films, the amount of diethanolamine was found to significantly affect the crystal structure and phase purity. mku.edu.tr An optimal amount of DEA led to the formation of a pure CZTS phase with a compact and dense morphology. mku.edu.tr For ZnO thin films, studies have shown that a higher concentration of DEA as a stabilizer can lead to layers with higher crystallinity and larger grain sizes. nih.gov However, the specific effect on crystallite size can be complex, with some studies indicating that DEA-stabilized solutions produce more homogeneous structures compared to those made with other aminoalcohols like monoethanolamine (MEA), which may lead to the formation of larger, localized crystallite groups. nih.gov The choice of stabilizer and its concentration can thus be used to control the film's morphology and, consequently, its optical and electrical properties. nih.gov
Table 2: Effect of Diethanolamine (DEA) on Thin Film Properties
| Thin Film Material | Role of DEA | Observed Impact |
|---|---|---|
| Cu₂ZnSnS₄ | Stabilizer | Affected crystal structure, crystallite size, and phase purity; optimal amount led to pure phase and dense morphology. mku.edu.tr |
| ZnO | Stabilizer | Higher concentrations can increase crystallinity and grain size; promotes homogeneous structures. nih.gov |
| YBa₂Cu₃O₇ | Chelating Agent | Influenced film growth and superconducting properties. researchgate.net |
This table summarizes the role of diethanolamine and its observed impact on the properties of various advanced thin films.
Integration in Hybrid Material Design and Synthesis
Diethanolamine is also utilized in the creation of hybrid materials, where its bifunctional nature allows it to bridge organic and inorganic components or to participate in the formation of novel material blends.
A notable example is the development of a green hybrid solvent blend of diethanolamine and glycerol (B35011) for post-combustion CO₂ capture. researchgate.net In this system, blends of DEA and glycerol were used to disperse hyper-cross-linked polymers. The addition of these polymers to the DEA/glycerol solvent significantly boosted the CO₂ removal efficiency and absorption capacity. researchgate.net This approach highlights the potential for creating advanced hybrid systems for environmental applications.
Furthermore, DEA is a key reactant in the synthesis of biopolyols from vegetable oils, which are then used to create hybrid polyurethane foams. A highly functional biopolyol was synthesized from coconut oil and diethanolamine through sequential glycerolysis and amidation reactions. rsc.org This amine-based polyol was then used in a formulation to produce rigid poly(urethane-urea) hybrid foams, demonstrating a sustainable route to creating hybrid polymer materials with applications in insulation and cushioning. rsc.orgthirdcoastchemicals.com
Creation of Novel Composites with Enhanced Functionality
The integration of diethanolamine and its derivatives into composite materials has led to the development of advanced systems with significantly enhanced functionalities. Through surface modification and direct incorporation, diethanolamine-functionalized systems exhibit improved mechanical, thermal, and chemical properties, making them suitable for a range of high-performance applications. Research has focused on leveraging the reactive amine and hydroxyl groups of diethanolamine to create stronger interfaces between constituent materials and to introduce new capabilities, such as targeted substance capture and improved durability.
Epoxy and Polymer Composites
One approach involves the surface modification of carbon fibers. By grafting diethanolamine onto carbon fiber surfaces using γ-ray co-irradiation, researchers have demonstrated a significant improvement in the interfacial properties of carbon fiber/epoxy composites. This modification roughens the fiber surface and introduces nitrogen and oxygen-containing functional groups. These changes lead to better adhesion with the epoxy matrix, resulting in a 16.1% increase in the interlaminar shear strength (ILSS) at an optimal irradiation dose of 200 kGy. scientific.netresearchgate.net
Another innovative strategy employs diethanolamine to functionalize nanomaterials. For instance, a novel cardanol-based epoxy resin containing a tertiary amine was synthesized by reacting diethanolamine with cardanol (B1251761) epoxy resin. This product was then used to modify graphene oxide (GO), creating a reactive nano-reinforcing filler (GOND). When incorporated into an epoxy matrix at a concentration of 0.5 wt%, this diethanolamine-functionalized GO increased the fracture toughness of the composite by nearly 10% and reduced the friction coefficient from 0.567 to 0.408. nih.gov The tensile strength also saw an improvement from 33 MPa for the neat epoxy to 36 MPa for the composite. nih.gov
Diethanolamine also serves as an effective curing agent for epoxy resins. Studies on diethanolamine-cured epoxy encapsulants show that the stoichiometry between the epoxy and the hardener has a dominant effect on the glass transition temperature (Tg) and tensile properties. Optimal thermal and mechanical performance was achieved with a diethanolamine content of 12-14 wt%. researchgate.net
Table 1: Performance Enhancement in Diethanolamine-Functionalized Epoxy Composites
| Composite System | Functionalization Method | Property Enhanced | Improvement |
|---|---|---|---|
| Carbon Fiber/Epoxy | Diethanolamine grafting on carbon fiber via γ-ray irradiation | Interlaminar Shear Strength (ILSS) | ▲ 16.1% |
| Epoxy/Graphene Oxide | Diethanolamine-functionalized graphene oxide (0.5 wt%) | Fracture Toughness | ▲ ~10% |
| Epoxy/Graphene Oxide | Diethanolamine-functionalized graphene oxide (0.5 wt%) | Tensile Strength | 33 MPa to 36 MPa |
| Epoxy/Graphene Oxide | Diethanolamine-functionalized graphene oxide (0.5 wt%) | Friction Coefficient | ▼ 0.567 to 0.408 |
Adsorbent Composites for Gas Capture
Diethanolamine-functionalized systems are highly effective in the creation of solid sorbents for capturing carbon dioxide (CO2). The amine groups provide active sites for chemisorption of CO2, and when incorporated into a porous support structure, they create composites with high capacity and selectivity.
Research has shown that impregnating mesocellular silica foam with a blend of tetraethylenepentamine (B85490) (TEPA) and diethanolamine (DEA) produces a sorbent with superior CO2 capture capabilities. A composite loaded with 70 wt% of a TEPA and DEA mixture demonstrated a CO2 adsorption capacity of 5.86 mmol/g. nih.gov The presence of DEA was found to lower the heat of adsorption, potentially reducing the energy required for regeneration. nih.gov
Similarly, functionalizing activated carbon with methyl diethanolamine (MDEA) enhances its CO2 adsorption capacity by 35%, increasing it from 2.587 mmol/g for the non-functionalized carbon to 3.98 mmol/g for the functionalized version. ehemj.com This improvement is attributed to the increased surface polarization and the chemical interaction between the amine groups and CO2. ehemj.com Silica gels modified with MDEA also exhibit significantly higher CO2 efficiencies (0.36-0.38 mg CO2/g sorbent) compared to the unmodified material. researchgate.net
Table 2: CO2 Adsorption Capacity of Diethanolamine-Functionalized Adsorbent Composites
| Support Material | Functionalizing Agent(s) | CO2 Adsorption Capacity | Improvement vs. Unmodified |
|---|---|---|---|
| Mesocellular Silica Foam | Tetraethylenepentamine (TEPA) & Diethanolamine (DEA) | 5.86 mmol/g | N/A |
| Activated Carbon | Methyl Diethanolamine (MDEA) | 3.98 mmol/g | ▲ 35% |
| Silica Gels | Methyl Diethanolamine (MDEA) | 0.36 - 0.38 mg/g | N/A |
Cement and Concrete Composites
The addition of diethanolamine to cementitious composites serves to enhance both durability and mechanical strength. When used as an additive in self-compacting concrete, diethanolamine acts as an effective corrosion inhibitor for the steel reinforcement. Research indicates that an addition of 3.2% diethanolamine provides the maximum enhancement of mechanical properties and corrosion resistance. researchgate.net
Furthermore, waste liquid containing diethanolamine from industrial CO2 capture processes can be repurposed as a valuable additive in cement-based materials. This approach not only provides a sustainable disposal method but also improves the composite's properties. The residual diethanolamine and dissolved carbonates accelerate the generation of hydration products, which reduces the setting time and enhances the mechanical strength of the resulting material. scilit.com
Industrial Chemical Engineering and Process Research Pertaining to Diethanolamine Bisulfate
Absorption Processes for Gas Separation and Purification
Aqueous solutions of alkanolamines, including diethanolamine (B148213), are extensively utilized in industry for the purification of gas streams by removing acidic components like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) academicjournals.org. This purification is critical for natural gas processing, oil refining, and synthesis gas production to meet quality specifications and prevent operational issues such as corrosion academicjournals.orgwikipedia.org. The process typically involves two main stages: an absorption section where the amine solution contacts the sour gas to remove the acid gases, and a regeneration (or stripping) section where the "rich" amine solution is heated to release the absorbed acid gases and regenerate the "lean" amine for reuse academicjournals.orgtandfonline.com.
Diethanolamine-based Solvents in Acid Gas Capture
Diethanolamine is a secondary amine widely employed for acid gas removal wikipedia.org. It is often used in aqueous solutions at concentrations typically around 35% by weight to treat sour gas streams nih.gov. DEA is effective for the bulk removal of H₂S and CO₂ and has an advantage over monoethanolamine (MEA) in that a higher concentration can be used for the same corrosion potential, allowing for lower solvent circulation rates and reduced energy consumption wikipedia.orggoogle.com.
The chemical absorption process relies on the basic nature of the diethanolamine to react with the acidic gases. With H₂S and CO₂, DEA forms water-soluble salts dissertationtopic.net. The reactions involved are reversible, allowing the amine to be regenerated with the application of heat. The selection of DEA for a specific application depends on factors such as the composition of the gas stream, the required purity of the treated gas, and operating conditions nih.govresearchgate.net. While effective, DEA can react with carbonyl sulfide (COS) and carbon disulfide (CS₂), which may be present in some gas streams, to form non-regenerable degradation products nih.govcore.ac.uk.
Blends of amines, such as combining the secondary amine DEA with a tertiary amine like N-methyldiethanolamine (MDEA), have been investigated to optimize the absorption process. Such blends can leverage the high reactivity of DEA with the higher absorption capacity and lower regeneration energy of MDEA nbinno.com. For instance, a study on mixed MDEA and DEA solutions for CO₂ capture found that a 30/20 wt% blend of MDEA/DEA exhibited faster absorption kinetics than a 20/20 wt% blend and resulted in lower energy consumption for regeneration compared to the individual amines nbinno.com.
Kinetics of Carbon Dioxide Absorption in Amine Solutions
The efficiency of an acid gas absorption unit is heavily dependent on the rate of reaction between the amine and the acid gas. The kinetics of CO₂ absorption into aqueous diethanolamine solutions have been studied to understand and model this process accurately. The reaction is understood to follow a zwitterion mechanism, similar to other primary and secondary amines atamanchemicals.com.
Research has shown that the rate of CO₂ absorption is influenced by several parameters, including temperature, DEA concentration, and CO₂ loading in the solution nbinno.comatamanchemicals.com. The absorption rate coefficient generally increases with temperature nbinno.com. Kinetic studies are often performed using equipment like laminar-liquid jet absorbers or Lewis cell reactors to measure the rate of gas uptake by the amine solution under controlled conditions nbinno.comatamanchemicals.com.
A rigorous numerical mass-transfer model based on penetration theory, which considers all chemical reactions to be reversible, can be used to estimate kinetic rate coefficients from experimental absorption data atamanchemicals.com. These kinetic models are crucial for the design and optimization of industrial absorption columns.
Below is a table summarizing findings from a kinetic study of CO₂ absorption into mixed aqueous solutions of MDEA and DEA.
| Solvent Composition (wt%) | Temperature (K) | Initial CO₂ Partial Pressure (kPa) | Key Finding |
| MDEA (20%) / DEA (20%) | 293 - 313 | Not specified | Absorption kinetics are slower compared to the 30/20 blend. |
| MDEA (30%) / DEA (20%) | 293 - 313 | Not specified | Faster absorption kinetics and lower regeneration energy consumption. |
| Aqueous DEA | 293 - 343 | Near atmospheric | Kinetic data were found to be consistent with the zwitterion mechanism. |
| Aqueous MDEA | 296 - 343 | 100 - 200 | CO₂ absorption appears as a first-order reaction with respect to MDEA. |
This table is generated based on data from multiple sources for illustrative purposes nbinno.comatamanchemicals.comdiplomatacomercial.com.
Solvent Chemistry and Degradation Management in Industrial Loops
A significant operational challenge in amine-based gas treating is the degradation of the solvent over time. Diethanolamine, when used in a continuous closed-loop process, is exposed to high temperatures in the regenerator and impurities in the gas stream, leading to both thermal and oxidative degradation academicjournals.orghw.ac.uk. This degradation results in the loss of active amine, the formation of corrosive byproducts, and operational problems like foaming, fouling, and increased solution viscosity academicjournals.orgtandfonline.com.
Degradation products can be broadly categorized into heat-stable salts (HSS) and non-HSS products. HSS are formed from the reaction of amines with strong acids or acidic degradation products and cannot be regenerated under normal stripper conditions tandfonline.com. Common degradation products identified in DEA solutions include N,N'-bis(2-hydroxyethyl) piperazine (BHEP) and hydroxyethyl oxazolidone (HEOD) academicjournals.orgtandfonline.com.
Mitigation Strategies for Oxidative and Thermal Degradation
Managing solvent degradation is crucial for maintaining the efficiency and economic viability of the gas purification plant. Several factors influence the rate of degradation, including temperature, CO₂ loading, amine concentration, and the presence of oxygen and other impurities in the flue gas researchgate.nettandfonline.com.
Key factors influencing degradation include:
Temperature: Higher temperatures, particularly in the stripper (typically 100-120°C), accelerate thermal degradation academicjournals.org.
Oxygen: The presence of O₂ in the feed gas is a primary driver for oxidative degradation, which primarily occurs in the absorber hw.ac.uktandfonline.com.
Acid Gas Loading: High concentrations of CO₂ and H₂S can contribute to the formation of specific degradation products tandfonline.comresearchgate.net.
Contaminants: Flue gas impurities such as nitrogen oxides (NOx) and sulfur oxides (SOx) can react with the amine to form heat-stable salts and other degradation compounds hw.ac.ukscholaris.ca. Dissolved metals from equipment corrosion can also catalyze degradation reactions scholaris.ca.
Mitigation strategies focus on controlling these factors:
Optimizing Operating Conditions: Maintaining the lowest possible reboiler temperature and minimizing oxygen content in the feed gas can significantly reduce degradation rates hw.ac.uk.
Inhibitors: The use of chemical inhibitors to suppress oxidative degradation pathways is a common strategy.
Diethanolamine as an Intermediate in Industrial Chemical Production
Beyond its critical role in gas treating, diethanolamine is a versatile chemical intermediate used in the synthesis of a wide range of industrial and consumer products nih.govnbinno.comdiplomatacomercial.com. Its bifunctional nature, containing both secondary amine and hydroxyl groups, allows it to participate in various chemical reactions to produce compounds with diverse properties and applications nbinno.com.
One of the primary industrial uses of DEA as an intermediate is in the production of diethanolamides . These are non-ionic surfactants synthesized by reacting diethanolamine with fatty acids or their methyl esters nih.govuii.ac.idchemistry-chemists.com. Diethanolamides, such as cocamide DEA, are widely used as foaming agents, emulsifiers, and thickeners in personal care products like shampoos and soaps, as well as in industrial and household detergents wikipedia.orgnih.gov. The synthesis is typically carried out at elevated temperatures (e.g., 170-250°C) google.com.
Another significant application is the synthesis of morpholine . Morpholine is produced industrially through the dehydration of diethanolamine using a strong acid, such as sulfuric acid, at high temperatures (e.g., 150-250°C) dissertationtopic.netatamanchemicals.comchemceed.comgoogle.com. Morpholine itself has numerous applications, including as a corrosion inhibitor in boiler water systems, a solvent, and an intermediate in the production of rubber chemicals, pharmaceuticals, and agricultural products atamanchemicals.comusda.gov.
Furthermore, diethanolamine serves as a building block in the manufacturing of:
Agricultural Chemicals: It is used as an intermediate in the synthesis of certain herbicides and pesticides, where it can enhance the solubility and effectiveness of the active ingredients nbinno.comrockchemicalsinc.com.
Textile Auxiliaries: DEA is used to produce fabric softeners and other processing aids that improve the feel and quality of textiles nbinno.comdiplomatacomercial.com.
Corrosion Inhibitors: Besides its direct use, DEA is a precursor for other corrosion-inhibiting compounds used in metalworking fluids and oil and gas operations nih.govdiplomatacomercial.com.
The table below lists some of the key industrial products derived from diethanolamine.
| Product Class | Specific Product Example | Synthesis Reactant(s) with DEA | Key Application |
| Surfactants | Cocamide DEA | Coconut oil-derived fatty acids | Foaming agent, emulsifier in cosmetics and detergents |
| Heterocyclic Compounds | Morpholine | Sulfuric acid (as a dehydrating agent) | Corrosion inhibitor, solvent, chemical intermediate |
| Agricultural Chemicals | Herbicide formulations | Various proprietary precursors | Enhancing efficacy of crop protection agents |
| Textile Auxiliaries | Fabric softeners | Fatty acids | Improving fabric feel and handling |
Synthesis of Fatty Acid Amides and Esters for Chemical Applications
Diethanolamine is a crucial precursor in the industrial synthesis of fatty acid diethanolamides, a class of nonionic surfactants widely used in detergents, shampoos, cosmetics, and other personal care products for their emulsifying, thickening, and foam-stabilizing properties. elchemy.comorientjchem.org The primary synthesis route involves the condensation reaction between diethanolamine and fatty acids or their methyl esters. google.comcore.ac.uk
Several methods exist for this amidation process, ranging from high-temperature chemical catalysis to milder enzymatic routes. A common industrial procedure involves reacting diethanolamine with a long-chain monocarboxylic acid ester, such as a fatty acid methyl ester, in the presence of a catalyst like sodium methoxide. google.comcore.ac.uk This process is typically conducted under a vacuum at temperatures between 55-75°C to facilitate the removal of the methanol byproduct, which drives the reaction to completion and prevents foaming. google.com Another approach involves the direct reaction of diethanolamine with fatty acids at elevated temperatures, often between 170-250°C, in a continuous flow reactor, which can significantly shorten the synthesis time. google.com
To overcome the drawbacks of high energy consumption and potential impurity formation (such as N,N'-bis(2-hydroxyethyl) piperazine) associated with high-temperature chemical methods, biocatalytic synthesis using enzymes like lipase has been developed. core.ac.uk Enzymatic synthesis can be performed under milder conditions, for example, at temperatures around 50-65°C, and offers high selectivity. orientjchem.orgcore.ac.uk The choice of solvent and reaction parameters such as temperature, agitation, and substrate molar ratio significantly influences the reaction rate and yield. orientjchem.orgcore.ac.uk For instance, the synthesis of lauroyl diethanolamide from lauric acid and diethanolamine using Novozym 435 as a catalyst was completed in 6 hours in acetonitrile at 50°C. core.ac.uk
The molar ratio of reactants is a critical parameter. In the aminolysis of triglycerides (oils) to produce fatty acid diethanolamides, increasing the diethanolamine-to-oil molar ratio from 3:1 to 6:1 has been shown to increase the amide yield. rsc.org
Table 1: Comparative Data on Synthesis Methods for Fatty Acid Diethanolamides
| Method | Reactants | Catalyst | Temperature | Key Findings |
|---|---|---|---|---|
| Chemical Catalysis | Diethanolamine and Fatty Acid Methyl Esters | Sodium Methoxide | 55-75°C | Process is conducted under vacuum to remove methanol byproduct. google.com |
| High-Temperature Direct Amidation | Diethanolamine and Fatty Acids | None specified | 170-250°C | Continuous flow process can reduce synthesis time to 5.5 to 45 minutes. google.com |
| Enzymatic Synthesis | Diethanolamine and Long-Chain Fatty Acids (e.g., Lauric Acid) | Novozym 435 (Lipase) | 50-70°C | Milder conditions, high selectivity; reaction rate influenced by solvent and agitation. core.ac.uk |
| Enzymatic Synthesis (Optimization) | Diethanolamine and Oleic Acid | Immobilized Lipase | 60-65°C | Optimal molar ratio of diethanolamine to oleic acid is between 1:1 and 3:1 for maximum conversion. orientjchem.org |
| Heterogeneous Catalysis | Diethanolamine and Cottonseed Oil (Triglyceride) | Sodium-doped Calcium Hydroxide | 110°C | Optimal diethanolamine to oil molar ratio is 6:1 for maximum amide yield. rsc.org |
Role in the Production of Corrosion Inhibitors
Diethanolamine (DEA) is utilized as a foundational component in the formulation of corrosion inhibitors, which are critical for protecting metal surfaces in various industrial applications, including oil and gas production and processing. elchemy.com DEA itself exhibits corrosion-inhibiting properties and can also be reacted with other chemicals, such as fatty acids, to produce more complex and effective inhibitor molecules. elchemy.com
The inhibitory action of diethanolamine is attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. peacta.org This adsorption can be physical in nature. peacta.org Studies investigating the effect of DEA on mild steel in acidic media have shown it to be a very good mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. peacta.org
The effectiveness of diethanolamine as a corrosion inhibitor is dependent on its concentration and the temperature of the system. Research has demonstrated that for mild steel in a 0.5 M sulfuric acid solution at 303 K (30°C), inhibition efficiency ranges from 55.3% to 88.7% for DEA concentrations between 10⁻⁷ M and 10⁻³ M, respectively. peacta.org However, the efficiency of DEA tends to decrease as the temperature rises, which is characteristic of physical adsorption. peacta.org In other environments, such as cassava fluid, DEA has also been shown to be an efficient corrosion inhibitor for mild steel, with inhibition efficiencies reaching as high as 98-99% at temperatures of 298K and 333K. repec.org
While DEA is an effective inhibitor, it is also used in gas sweetening processes to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂). elchemy.com In these applications, aqueous DEA solutions can become corrosive, particularly in the presence of CO₂ and at elevated temperatures (e.g., 100°C). researchgate.net The degradation products of DEA can also contribute to corrosion. researchgate.net Therefore, the role of diethanolamine in corrosion is complex; it can act as an inhibitor itself or contribute to corrosive environments under specific conditions, necessitating careful management in industrial processes.
Table 2: Research Findings on Diethanolamine as a Corrosion Inhibitor for Mild Steel
| Corrosive Medium | DEA Concentration | Temperature | Inhibition Efficiency (I%) | Key Findings |
|---|---|---|---|---|
| 0.5 M Sulfuric Acid (H₂SO₄) | 10⁻³ M | 303 K (30°C) | 88.7% | Acts as a mixed-type inhibitor through physical adsorption. peacta.org |
| 0.5 M Sulfuric Acid (H₂SO₄) | 10⁻⁷ M | 303 K (30°C) | 55.3% | Inhibition efficiency increases with concentration. peacta.org |
| Cassava Fluid | 0.5 M | 298 K (25°C) | 98.01% | Weight loss of steel decreased significantly with increasing DEA concentration. repec.org |
| Cassava Fluid | 2.0 M | 333 K (60°C) | 99.18% | Demonstrates high efficiency even at elevated temperatures in this medium. repec.org |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing diethanolamine bisulfate in laboratory settings?
- Methodological Answer : this compound is synthesized via amidation reactions, often using palm oil-derived methyl esters and diethanolamine under basic catalysts (e.g., KOH/NaOH). Characterization includes:
- Physicochemical analysis : Surface tension (spinning drop tensiometer), contact angle (Phoenix 300 analyzer), droplet size (microscopy) .
- Stability testing : Monitor solution stability (>80% threshold) over 5 weeks under controlled storage conditions .
- Purity validation : UV spectroscopy (e.g., linear calibration curves at 220 nm for quantification) .
Q. How do researchers determine the purity and stability of this compound in experimental formulations?
- Methodological Answer :
- Purity : Gravimetric methods assess solubility in aqueous matrices, while IR spectroscopy confirms structural integrity .
- Stability : Accelerated stability tests (e.g., thermal cycling, long-term storage) combined with ANOVA and Duncan’s post hoc tests (α=0.05) to evaluate variance in physicochemical properties .
Q. What analytical techniques are commonly employed to quantify this compound in complex mixtures?
- Methodological Answer :
- Chromatography : HPLC with UV detection for separation and quantification in pharmaceutical or environmental samples.
- Spectroscopy : UV-Vis (Beer-Lambert law compliance at 220 nm) and FTIR for functional group identification .
- Titrimetry : Acid-base titration to determine bisulfate ion concentration .
Advanced Research Questions
Q. How can computational models predict the corrosion rates of carbon steel in this compound solutions during CO2 absorption studies?
- Methodological Answer :
- Model Selection : Use the modified Kent-Eisenberg model to correlate CO2 solubility with corrosion kinetics. Parameters include temperature, DEA concentration, and CO2 partial pressure .
- Experimental Validation : Couple electrochemical impedance spectroscopy (EIS) with weight-loss measurements in controlled reactors to validate model predictions .
- Data Integration : Compare results with literature solubility data (e.g., Lee et al., 1972) to refine corrosion rate algorithms .
Q. What methodological approaches resolve contradictions in reported solubility data of this compound under varying environmental conditions?
- Methodological Answer :
- Controlled Replication : Standardize experimental conditions (e.g., 86% ethanol saturation ratio) to isolate factors like particle size (10–100 nm) and solvent polarity .
- Statistical Reconciliation : Apply ANOVA to assess variability across studies, followed by meta-analysis to identify outliers or systematic errors .
- Cross-Validation : Compare with high-pressure solubility datasets (e.g., Dawodu & Meisen, 1994) to validate trends .
Q. How does this compound influence DNA methylation patterns in non-genotoxic carcinogenesis studies?
- Methodological Answer :
- Epigenetic Profiling : Use reduced-representation bisulfite sequencing (RRBS) to identify differentially methylated regions (DMRs) in in vitro cell transformation assays .
- Pathway Analysis : Integrate Ingenuity Pathway Analysis (IPA) to link methylation changes to oncogenic pathways (e.g., oxidative stress response) .
- Dose-Response Modeling : Apply quantitative structure-activity relationship (QSAR) models to correlate bisulfate exposure levels with methylation aberrations .
Key Methodological Considerations
- Experimental Design : For formulation studies, use a completely randomized design with replication (e.g., 2x replicates for surfactant concentration gradients) .
- Data Contradiction Analysis : Leverage ANOVA with post hoc tests (e.g., Duncan’s) to resolve variability in physicochemical or biological datasets .
- Safety Protocols : While this compound is not classified as carcinogenic, adhere to OECD guidelines for handling corrosive agents and volatile byproducts (e.g., methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
